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Compound of Interest

Compound Name: (3-Phenoxypyridin-4-yl)acetic acid

CAS No.: 114077-80-4

Cat. No.: B14315485

Get Quote

Part 1: Strategic Overview & Retrosynthesis
The Phenoxypyridine Acetic Acid motif typically consists of a pyridine ring linked via an ether

bond to a phenylacetic acid core. This scaffold presents a specific synthetic challenge:

constructing the diaryl ether bond (

) while preserving the acetic acid moiety (usually protected as an ester).

Structural Variants & Disconnection
The synthesis generally targets two primary isomers based on the location of the acetic acid

tail:

Type A (Most Common): Pyridyl-O-Phenylacetic Acid (e.g., CRTH2 antagonists).

Type B: Phenoxy-Pyridylacetic Acid (e.g., HIF-PH inhibitors).

Retrosynthetic Logic: The most robust disconnection is at the ether linkage.

Path A (
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): Nucleophilic aromatic substitution of an activated halopyridine by a phenol.

Path B (Metal-Catalyzed): Ullmann or Buchwald-Hartwig coupling for unactivated systems

(e.g., 3-phenoxypyridines).

Starting Materials

Target: Phenoxypyridine Acetic Acid

Intermediate: Diaryl Ether Ester
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Figure 1: Retrosynthetic strategy distinguishing between activated (

) and unactivated (Ullmann) pathways.

Part 2: Critical Reaction Parameters
The Approach (Preferred for 2- & 4-Pyridyls)
For 2-chloro or 4-chloropyridines, Nucleophilic Aromatic Substitution (

) is the industry standard due to scalability and lack of heavy metals.
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Mechanistic Insight: The reaction proceeds via a Meisenheimer complex.[1] The rate-

determining step is often the initial nucleophilic attack.[1] Therefore, 2-fluoropyridines react

significantly faster than 2-chloropyridines because the high electronegativity of fluorine lowers

the LUMO energy of the ring, facilitating attack, despite fluoride being a poorer leaving group in

/

contexts.

Optimization Table:

Conditions
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Parameter Standard Condition
High-Performance
Condition

Why?

Electrophile 2-Chloropyridine 2-Fluoropyridine

F stabilizes the

Meisenheimer

intermediate,

accelerating reaction

up to 300x.[1]

Solvent DMF DMSO or NMP

Higher dielectric

constant stabilizes the

charged intermediate.

DMSO is excellent but

requires careful

workup.

Base K₂CO₃ Cs₂CO₃

Cesium's larger cation

radius ("cesium

effect") improves

phenol solubility and

nucleophilicity.

Temp 100°C 80-120°C

Higher temp

overcomes the

activation energy

barrier, but >120°C

risks ester hydrolysis

or decarboxylation.

The Ullmann Approach (Required for 3-Pyridyls)
3-Halopyridines lack the electronic activation for

. Copper-catalyzed Ullmann coupling is required.

Catalyst: CuI (10-20 mol%)

Ligand: Phenylalanine, Dimethylglycine, or TMHD.
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Base: K₃PO₄ (Milder than carbonates, better for Cu cycles).

Solvent: Dioxane or Toluene (Non-polar solvents often work better for the catalytic cycle).

Part 3: Detailed Experimental Protocols
Protocol A: Synthesis via (Activated Pyridines)
Target: Methyl 2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)acetate.

1. Reagents:

Methyl 2-(4-hydroxyphenyl)acetate (1.0 equiv)

2-Chloro-5-(trifluoromethyl)pyridine (1.1 equiv) [Or 2-Fluoro analog for faster kinetics]

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

DMF (Dimethylformamide), anhydrous (Concentration: 0.5 M)

2. Procedure:

Setup: Charge a round-bottom flask with Methyl 2-(4-hydroxyphenyl)acetate and K₂CO₃.

Purge with nitrogen.[2]

Solvation: Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to allow

deprotonation of the phenol (phenoxide formation). Note: The solution may turn

yellow/orange.

Addition: Add the chloropyridine in one portion.

Reaction: Heat the mixture to 90°C. Monitor by TLC or LC-MS.

Checkpoint: 2-Fluoropyridine reactions typically complete in 2-4 hours. 2-Chloropyridines

may require 12-18 hours.

Workup (Aqueous): Cool to RT. Pour the mixture into ice-water (5x reaction volume).

Observation: The product often precipitates as a solid.
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If Solid: Filter, wash with water, and dry.

If Oil: Extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF,

then Brine. Dry over Na₂SO₄.[1]

Purification: Recrystallization from EtOH/Heptane or Flash Chromatography

(Hexane/EtOAc).

Protocol B: Ester Hydrolysis (Final Step)
Target: Phenoxypyridine Acetic Acid (Free Acid).

1. Reagents:

Ester precursor (from Protocol A)

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

Solvent: THF/Water (3:1 ratio)

2. Procedure:

Dissolution: Dissolve the ester in THF. Cool to 0°C.

Saponification: Add LiOH dissolved in the minimum amount of water dropwise.

Reaction: Allow to warm to RT. Stir for 2-4 hours.

QC Check: LC-MS should show mass of [M-14+H] (loss of methyl) or [M-28+H] (loss of

ethyl).

Workup (Acidification):

Evaporate THF under reduced pressure.

Dilute the aqueous residue with water.

Critical Step: Acidify carefully with 1N HCl to pH 3-4. Do not go to pH < 1 as pyridine

protonation may prevent precipitation or cause solubility issues.
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Collect the precipitate by filtration.

Part 4: Troubleshooting & Quality Control
Common Failure Modes

Regioselectivity (Hydroxypyridines): If using a hydroxypyridine + haloacetate, you risk N-

alkylation (pyridone formation) vs O-alkylation.

Solution: Use the

route (Chloropyridine + Phenol) described in Protocol A. It is regiospecific for the ether.

Incomplete Conversion (

):

Solution: Switch from K₂CO₃ to Cs₂CO₃. Switch solvent to DMSO. Increase temp to

120°C.

Decarboxylation:

Risk:[3][4] Phenylacetic acids can decarboxylate at high temps (>150°C). Keep reaction

temps <120°C.

Impurity Profile
N-Oxides: Pyridines can oxidize if the reaction mixture is exposed to air at high temps for

prolonged periods. Mitigation: Strict Nitrogen atmosphere.

Hydrolysis Byproducts: If the

reaction is not dry, the ester may hydrolyze prematurely. Mitigation: Use anhydrous
DMF/DMSO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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